3-Bromo-5-fluorobenzenesulfonamide

Vue d'ensemble

Description

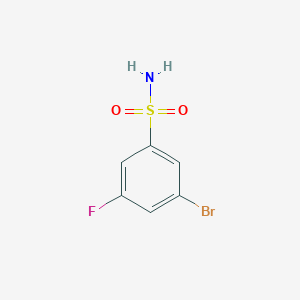

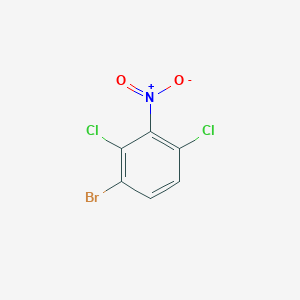

3-Bromo-5-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .

Synthesis Analysis

The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a similar compound, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was analyzed by X-ray diffraction and the conformational analysis was performed . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Applications De Recherche Scientifique

Analytical Chemistry and Reagent Use

Fluorination of Pyrroles In analytical chemistry, the compound has been used for the electrophilic fluorination of highly functionalized pyrroles, offering a methodology that was found to be inaccessible by other approaches. This highlights the compound's significance in organic synthesis and its potential in creating novel chemical entities (Barnes, Yulin, & Hunt, 1994).

C-N Bond Formation The compound has also been noted for its role in C-N bond formation, where it serves as an efficient nitrogen source. This utility is significant in organic chemistry, where the formation of C-N bonds is a fundamental step in constructing a myriad of organic compounds (Li & Zhang, 2014).

Synthesis and Characterization

Chromatographic Studies 3-Bromo-5-fluorobenzenesulfonamide has been utilized in gas-liquid chromatographic studies, illustrating its significance in analytical methods. It has been used in derivatization processes that enhance chromatographic properties, facilitating the detection and quantification of various compounds (Vandenheuvel & Gruber, 1975).

Molecular Structure and Properties The compound has been involved in the study of molecular structures through techniques like X-ray diffraction and Density Functional Theory (DFT). These studies provide valuable insights into the physicochemical properties of molecules and are essential in the field of molecular chemistry (Deng, Liao, Tan, & Liu, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 3-bromo-5-fluorobenzenesulfonamide belongs, are known to have antibacterial properties . They typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

It is synthesized by the amidation reaction . Amidation reactions typically involve the reaction of a carboxylic acid with an amine to form an amide. This reaction is often facilitated by a catalyst or under specific conditions of temperature and pressure .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by interfering with the synthesis of folic acid .

Propriétés

IUPAC Name |

3-bromo-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTUMPLHIHZLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)

![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)

![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)

![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)